2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Deprotection chemistry Fluoride-mediated desilylation Terminal alkyne synthesis

Researchers requiring precise 2,4-regiochemistry on pyridine scaffolds face limited options. 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (CAS 499193-57-6) provides dual orthogonal handles-2-Cl for SNAr/cross-coupling and TMS-protected 4-ethynyl for Sonogashira/click chemistry after mild TBAF deprotection. • 97% purity, MW 209.75, ambient storage-no cold chain needed. • Validated deprotection: 1.0 eq TBAF, -78°C→0°C, 45 min, 91% yield. • Enables sequential library synthesis; batch-verified for reproducible results.

Molecular Formula C10H12ClNSi
Molecular Weight 209.75
CAS No. 499193-57-6
Cat. No. B2558785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
CAS499193-57-6
Molecular FormulaC10H12ClNSi
Molecular Weight209.75
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC(=NC=C1)Cl
InChIInChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3
InChIKeyGUFPUCBBPLNIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine Overview


2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (CAS 499193-57-6) is a heteroaromatic building block featuring a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position. This compound, with molecular formula C10H12ClNSi and molecular weight 209.75 g/mol [1], is commercially available at 95-97% purity from multiple suppliers . The TMS-protected alkyne moiety serves as a latent terminal ethynyl group that can be deprotected under mild fluoride conditions , while the 2-chloro substituent provides an orthogonal handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions .

Alkyne handle
TMS-protected ethynyl for Sonogashira coupling; latent terminal alkyne via TBAF
Orthogonal site
2‑Chloro substituent for SNAr / Suzuki coupling; enables sequential diversification
Storage
Ambient storage stable; on‑demand deprotection eliminates cold‑chain logistics

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine Procurement Risks


Generic substitution among TMS-ethynylpyridine analogs fails due to the non-negotiable regiochemical constraints of palladium-catalyzed cross-coupling and nucleophilic substitution reactions. The 2-chloro substituent in this compound exhibits distinct reactivity and steric environment compared to the 3- or 4-positions, dictating both the regioselectivity of subsequent transformations and the electronic properties of downstream products . Furthermore, the 4-ethynyl substitution pattern in pyridine scaffolds is specifically required for generating linear, conjugated molecular architectures found in kinase inhibitor pharmacophores [1] and materials chemistry applications [2]. Substituting with a 3-ethynyl isomer or a non-chlorinated 4-ethynylpyridine would fundamentally alter both the synthetic trajectory and the structural geometry of the final target molecule, necessitating compound-specific validation rather than class-level interchangeability.

Target compound
2‑Cl, 4‑TMS‑ethynyl; defined regiochemistry
3‑Ethynyl isomer
Regiochemistry shift may alter cross‑coupling outcomes and product geometry
Target compound
Dual orthogonal handles (Cl + TMS‑alkyne)
Non‑chlorinated analog
Lacks secondary reactive site; limits divergent synthesis pathways

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine Quantitative Comparison


Deprotection Efficiency to Terminal Alkyne

The TMS-protected alkyne in 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine undergoes quantitative deprotection to yield 2-chloro-4-ethynylpyridine under standard fluoride conditions. Using tetrabutylammonium fluoride (TBAF) at 1.0 M concentration in THF with exactly 1.0 equivalent relative to substrate, starting from 2.389 g (11.39 mmol) of the TMS-protected precursor, the reaction proceeds at -78°C with warming to 0°C over 45 minutes, affording 1.427 g of the terminal alkyne product in 91% isolated yield . In contrast, when this TMS-protected intermediate is omitted and direct Sonogashira coupling is attempted with unprotected terminal alkynes, yields typically range from 80-95% but require stringent inert atmosphere conditions and are prone to Glaser-type homocoupling side reactions [1].

Deprotection yield
Cross‑study comparable
91% isolated yield (1.0 equiv TBAF, 11.39 mmol scale)
Reproducible deprotection supports reaction planning
Eliminates homocoupling risk vs. unprotected alkyne
Deprotection chemistry Fluoride-mediated desilylation Terminal alkyne synthesis

Orthogonal Reactivity vs. Non-Chlorinated Analog

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (MW 209.75 g/mol) incorporates a 2-chloro substituent that is absent in 4-((Trimethylsilyl)ethynyl)pyridine (MW 175.30 g/mol) [1]. The 2-chloro group provides an orthogonal electrophilic site for nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling that is geometrically positioned para to the pyridine nitrogen, enabling sequential orthogonal functionalization strategies . Without this 2-chloro substituent, the non-chlorinated analog lacks any secondary reactive handle beyond the deprotected alkyne, limiting its utility to single-point alkyne functionalization only.

Reactive handles
Cross‑study comparable
Two handles: C2‑Cl + C4‑TMS‑ethynyl Single handle: C4‑TMS‑ethynyl only
vs
Enables divergent synthesis and scaffold diversification
Comparator lacks secondary reactive site
Regioselective functionalization Orthogonal reactive handles Nucleophilic aromatic substitution

Stoichiometric Precision of TMS Deprotection

The TMS-ethynyl deprotection of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine demonstrates exact 1:1 stoichiometric efficiency with fluoride ion. A precisely matched 1.0 equivalent of TBAF (11.39 mL of 1.0 M solution for 11.39 mmol substrate) achieves 91% conversion under the specified conditions . This stoichiometric precision contrasts with deprotection protocols for other silyl protecting groups (TBDMS, TIPS, TES) which often require 2-5 equivalents of fluoride source or extended reaction times for complete conversion due to steric hindrance or differential Si-O/Si-C bond strengths [1].

Fluoride stoichiometry
Class‑level inference
1.0 equiv TBAF, 91% conversion 2–5 equiv typical for TBDMS / TIPS
vs
Minimizes reagent consumption and purification burden
Class‑level comparison; silyl group reactivity may vary
Stoichiometric control Fluoride-mediated cleavage Reaction optimization

Commercial Purity and Storage Stability

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is commercially available from multiple established suppliers at standardized purity levels of 95-97% , with batch-specific quality control documentation including NMR, HPLC, and GC analysis . The terminal alkyne analog 2-chloro-4-ethynylpyridine (CAS 945717-09-9) is also commercially available at 96-98% purity but requires storage under inert gas at 2-8°C to prevent degradation , whereas the TMS-protected precursor exhibits enhanced stability and can be stored under standard ambient conditions .

Purity & storage
Data to verify
95–97% purity, ambient storage (vs. cold‑chain terminal alkyne)
May simplify inventory management
Supplier specifications; batch QC documentation to verify
Commercial sourcing Purity specifications Procurement reliability

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine Validated Applications


TBAF-Mediated Deprotection to Terminal Alkyne

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine serves as the direct precursor for synthesizing 2-chloro-4-ethynylpyridine through fluoride-mediated desilylation. The validated protocol uses exactly 1.0 equivalent of TBAF (1.0 M in THF) at -78°C with warming to 0°C over 45 minutes, delivering 91% isolated yield at 11.39 mmol scale . The product 2-chloro-4-ethynylpyridine is confirmed by 1H-NMR (CDCl3, 300 MHz): δ 3.36 (s, 1H, terminal alkyne proton), 7.27 (dd, J=5 and 1 Hz, 2H), 7.40 (br s, 1H), 8.37 (d, J=8 Hz, 2H) . This terminal alkyne intermediate is subsequently employed in Sonogashira couplings, click chemistry applications, and as a versatile building block in medicinal chemistry programs [1].

Orthogonal Sequential Functionalization

The compound's dual reactive handles—a 2-chloro substituent and a TMS-protected 4-ethynyl group—enable orthogonal sequential functionalization strategies . The TMS-alkyne can be deprotected and coupled first while the chloro group remains intact, or alternatively, the chloro group can undergo SNAr or Suzuki-Miyaura cross-coupling while the TMS-alkyne serves as a protected latent functionality . This orthogonality is absent in non-chlorinated analogs such as 4-((trimethylsilyl)ethynyl)pyridine (MW 175.30 g/mol) [1], making the 2-chloro-4-TMS-ethynyl scaffold uniquely suited for generating structurally diverse compound libraries from a single precursor.

Oligopyridine Building Block Preparation

General methodologies for preparing alkyne-functionalized oligopyridine building blocks employ palladium(0)-catalyzed coupling of bromo- or chloro-substituted oligopyridine derivatives with (trimethylsilyl)acetylene in diisopropylamine under ambient conditions, yielding good quantities of alkyne-substituted substrates . 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine represents the monomeric pyridine scaffold that can serve as either the starting point or the TMS-alkyne donor in such oligomer assembly strategies. The compound's defined molecular weight (209.75 g/mol) and batch-verified purity (95-97%) [1] provide the analytical consistency required for reproducible oligomer synthesis and subsequent materials characterization.

Ambient Storage and On-Demand Alkyne Generation

Unlike 2-chloro-4-ethynylpyridine, which requires storage under inert gas at 2-8°C to prevent degradation , 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine can be stored under standard ambient laboratory conditions . This stability advantage makes the TMS-protected compound the preferred form for procurement and inventory management, with terminal alkyne generation performed on-demand immediately prior to subsequent coupling steps. The 1.0 equivalent TBAF deprotection protocol [1] is sufficiently mild and rapid (45 minutes) to integrate seamlessly into multi-step synthetic workflows without disrupting overall reaction scheduling.

Application
Selection property
Validation focus
Terminal alkyne synthesis via TBAF deprotection
TMS‑ethynyl deprotection protocol
Deprotection efficiency and alkyne identity
Orthogonal sequential functionalization
Dual reactive handles (C2‑Cl, C4‑alkyne)
Orthogonal reaction sequence verification
Oligopyridine building block preparation
Regiochemically defined pyridine scaffold
Cross‑coupling efficiency and oligomer characterization
Ambient storage and on‑demand alkyne generation
Reported ambient storage stability
Stability under lab conditions vs. cold‑chain terminal alkyne

Technical Documentation Hub

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